4-Aminocycloheptane-1-carboxylic acid;hydrochloride

Description

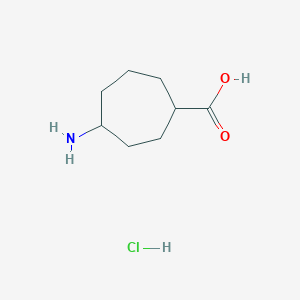

4-Aminocycloheptane-1-carboxylic acid hydrochloride is a bicyclic organic compound featuring a seven-membered cycloheptane ring substituted with an amino group (-NH₂) at position 4 and a carboxylic acid (-COOH) group at position 1, forming a hydrochloride salt. The hydrochloride salt enhances aqueous solubility, a common feature among bioactive molecules .

Properties

IUPAC Name |

4-aminocycloheptane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c9-7-3-1-2-6(4-5-7)8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNFPXKWGGGZON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC(C1)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminocycloheptane-1-carboxylic acid;hydrochloride typically involves the following steps:

Starting Material: The process begins with cycloheptanone.

Amination: Cycloheptanone undergoes reductive amination with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Carboxylation: The resulting amine is then carboxylated using carbon dioxide under basic conditions to form 4-Aminocycloheptane-1-carboxylic acid.

Hydrochloride Formation: Finally, the free acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Aminocycloheptane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.

Major Products

Oxidation: Nitrocycloheptane derivatives.

Reduction: Cycloheptanol or cycloheptanal.

Substitution: Amides and other substituted derivatives.

Scientific Research Applications

4-Aminocycloheptane-1-carboxylic acid;hydrochloride has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound serves as a precursor in the synthesis of biologically active molecules.

Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Aminocycloheptane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Structural and Functional Analysis

- Ring Size and Conformational Flexibility: Cycloheptane’s seven-membered ring introduces moderate strain compared to smaller rings (e.g., cyclopentane or cyclohexane). Cyclopentene derivatives (e.g., ) exhibit rigidity due to the double bond, limiting conformational freedom but increasing stability in acidic environments .

- Functional Group Influence: Hydroxyl and aminomethyl groups () enhance hydrophilicity, improving solubility and bioavailability. Ether-containing analogs () show increased polarity, which may influence blood-brain barrier penetration .

- Stereochemistry: Stereospecific analogs like (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid HCl () highlight the importance of chiral centers in drug-receptor interactions. The target compound’s stereochemistry (if defined) could significantly impact its pharmacological profile .

Physicochemical Properties

- Solubility : Hydrochloride salts generally exhibit high water solubility. Cyclohexane derivatives with hydroxyl groups () may outperform cycloheptane analogs due to additional hydrogen-bonding sites .

- Stability : Smaller rings (e.g., cyclopentane) and unsaturated systems () may exhibit lower thermal stability compared to saturated cycloheptane.

Biological Activity

4-Aminocycloheptane-1-carboxylic acid hydrochloride (ACH) is a cyclic amino acid derivative characterized by its seven-membered ring structure. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The presence of both an amino group and a carboxylic acid group enhances its reactivity and biological interactions.

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 178.64 g/mol

The unique structure of ACH allows for distinct steric and electronic properties compared to other cyclic amino acids, which contributes to its specific biological activities.

Biological Activities

ACH has been studied for various biological applications, including:

- Neuroprotective Effects : Preliminary studies suggest that ACH may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.

- Analgesic Effects : Research indicates that ACH could have pain-relieving properties, making it a candidate for analgesic drug development.

- Antioxidant Properties : The compound may possess antioxidant capabilities, which can help mitigate oxidative stress in cells.

Table 1: Summary of Biological Activities of ACH

| Activity Type | Observed Effects | References |

|---|---|---|

| Neuroprotective | Potential protection against neuronal damage | |

| Analgesic | Pain relief in preclinical models | |

| Antioxidant | Reduction of oxidative stress |

While detailed mechanisms remain largely uncharacterized, the biological activity of ACH is likely mediated through interactions with various molecular targets in biological systems. The amino and carboxylic groups may facilitate binding to receptors or enzymes involved in pain perception and oxidative stress responses.

Case Studies

-

Neuroprotection Study :

A study investigated the neuroprotective effects of ACH on neuronal cultures exposed to oxidative stress. Results indicated a significant reduction in cell death when treated with ACH compared to controls, suggesting its potential role as a neuroprotective agent. -

Analgesic Activity Assessment :

In an animal model of pain, administration of ACH resulted in a marked decrease in pain responses measured by behavioral assays. This suggests that ACH may act on pain pathways similarly to known analgesics. -

Antioxidant Efficacy Evaluation :

In vitro assays demonstrated that ACH significantly reduced reactive oxygen species (ROS) levels in cultured cells under oxidative stress conditions. These findings support the hypothesis that ACH may function as an antioxidant.

Q & A

Q. What are the recommended laboratory-scale synthesis methods for 4-Aminocycloheptane-1-carboxylic acid hydrochloride?

Answer: The synthesis typically involves two key steps:

- Amine Formation: Cycloheptane derivatives are functionalized via aminolysis or reductive amination under controlled conditions (e.g., ammonia or amine sources at elevated temperatures) .

- Hydrochloride Salt Formation: The free amine is treated with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or water) under reflux, followed by crystallization to isolate the hydrochloride salt .

Validation: Monitor reaction progress using thin-layer chromatography (TLC) and confirm product identity via melting point analysis and NMR spectroscopy .

Q. How can researchers characterize the purity and structural integrity of 4-Aminocycloheptane-1-carboxylic acid hydrochloride?

Answer:

- Purity Analysis: High-performance liquid chromatography (HPLC) with UV detection is recommended, using a C18 column and acidic mobile phase (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) .

- Structural Confirmation:

Advanced Research Questions

Q. What strategies can optimize the synthesis yield of 4-Aminocycloheptane-1-carboxylic acid hydrochloride in multi-step reactions?

Answer:

- Parameter Optimization: Use design of experiments (DoE) to assess the impact of temperature, reaction time, and stoichiometry on yield. For example, amine-to-HCl molar ratios >1:1.2 improve salt formation efficiency .

- Catalytic Enhancements: Explore green catalysts (e.g., thiamine hydrochloride, as used in analogous reactions) to accelerate amine activation or cyclization steps .

- Purification: Employ recrystallization from ethanol/water mixtures to remove unreacted starting materials and byproducts .

Q. How do pH and temperature affect the stability of 4-Aminocycloheptane-1-carboxylic acid hydrochloride in aqueous solutions?

Answer:

- pH Stability: Conduct accelerated degradation studies across pH 2–6. The compound is most stable in acidic conditions (pH 3–5), as basic environments promote amine deprotonation and hydrolysis .

- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C). Store lyophilized samples at -20°C to prevent hygroscopic degradation .

Q. What role does 4-Aminocycloheptane-1-carboxylic acid hydrochloride play in medicinal chemistry research?

Answer:

- Intermediate for Bioactive Molecules: Its rigid cycloheptane scaffold is used to design conformationally restricted peptidomimetics or enzyme inhibitors. For example, analogous compounds have been incorporated into protease inhibitors .

- Coordination Chemistry: The amine and carboxylate groups enable metal chelation, useful in developing MRI contrast agents or catalytic complexes .

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR splitting patterns) for this compound?

Answer:

- Dynamic Effects Analysis: Variable-temperature NMR can clarify splitting caused by ring puckering or hindered rotation. Compare experimental data with computational predictions (e.g., DFT-based NMR simulations) .

- X-ray Crystallography: Resolve ambiguities in stereochemistry by growing single crystals (e.g., via vapor diffusion in methanol/ether) and solving the crystal structure .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.